Hydroxyprolyl-Tyrosine
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Overview
Description
Hydroxyprolyl-Tyrosine is a dipeptide composed of hydroxyproline and tyrosine. It is an incomplete breakdown product of protein digestion or protein catabolism. Some dipeptides are known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .
Preparation Methods
Hydroxyprolyl-Tyrosine can be synthesized through the coupling of hydroxyproline and tyrosine using standard peptide synthesis techniques. The reaction typically involves the activation of the carboxyl group of hydroxyproline, followed by its reaction with the amino group of tyrosine. Industrial production methods may involve enzymatic synthesis or fermentation processes to produce the dipeptide in larger quantities .
Chemical Reactions Analysis
Hydroxyprolyl-Tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in hydroxyproline and tyrosine can be oxidized under specific conditions.
Reduction: The dipeptide can be reduced to its corresponding amino alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like acyl chlorides. .
Scientific Research Applications
Hydroxyprolyl-Tyrosine has various scientific research applications, including:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: It is studied for its potential role in cell signaling and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in collagen synthesis and wound healing.
Industry: It is used in the production of bioactive peptides and as a component in cosmetic formulations .
Mechanism of Action
The mechanism of action of Hydroxyprolyl-Tyrosine involves its interaction with specific molecular targets and pathways. It can modulate cell signaling pathways by interacting with protein kinases and other signaling molecules. The hydroxyl groups in hydroxyproline and tyrosine play a crucial role in these interactions, influencing the phosphorylation and activation of various proteins .
Comparison with Similar Compounds
Hydroxyprolyl-Tyrosine can be compared with other similar dipeptides, such as:
Prolyl-Tyrosine: Lacks the hydroxyl group in hydroxyproline, which may affect its biological activity.
Hydroxyprolyl-Phenylalanine: Similar structure but with phenylalanine instead of tyrosine, leading to different chemical properties and biological effects.
Prolyl-Phenylalanine: Lacks both the hydroxyl group and the tyrosine residue, resulting in distinct chemical and biological characteristics
This compound’s uniqueness lies in its hydroxylated proline and tyrosine residues, which contribute to its specific chemical reactivity and potential biological functions.
Properties
Molecular Formula |
C14H18N2O5 |
---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2-[(4-hydroxypyrrolidine-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C14H18N2O5/c17-9-3-1-8(2-4-9)5-12(14(20)21)16-13(19)11-6-10(18)7-15-11/h1-4,10-12,15,17-18H,5-7H2,(H,16,19)(H,20,21) |
InChI Key |
KYOLCXJAAOGMSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
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